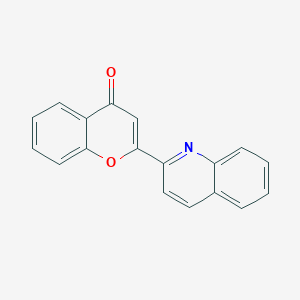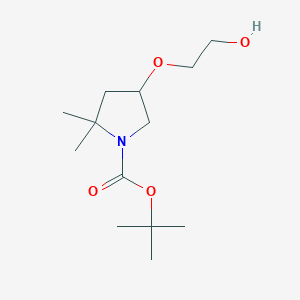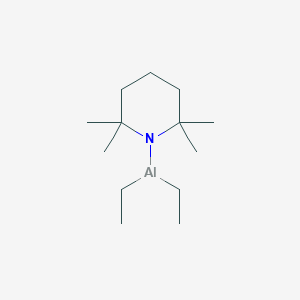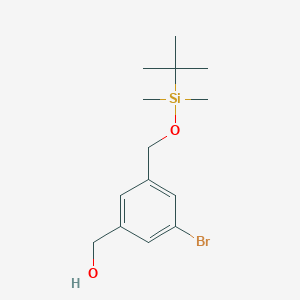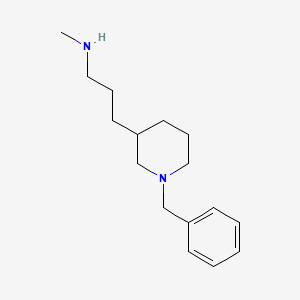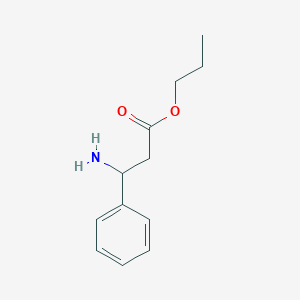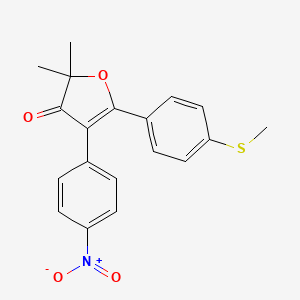
2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The nitro and methylthio groups can be introduced through nitration and thiolation reactions, respectively.
Final assembly: The final compound is obtained by coupling the substituted furan ring with the appropriate phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
“2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-5-phenyl-4-(4-nitrophenyl)furan-3(2H)-one
- 2,2-dimethyl-5-(4-methylphenyl)-4-(4-nitrophenyl)furan-3(2H)-one
Uniqueness
The presence of both nitro and methylthio groups in “2,2-dimethyl-5-(4-(methylthio)phenyl)-4-(4-nitrophenyl)furan-3(2H)-one” makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C19H17NO4S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(4-methylsulfanylphenyl)-4-(4-nitrophenyl)furan-3-one |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)18(21)16(12-4-8-14(9-5-12)20(22)23)17(24-19)13-6-10-15(25-3)11-7-13/h4-11H,1-3H3 |
Clave InChI |
HADVKHZRPXKKMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


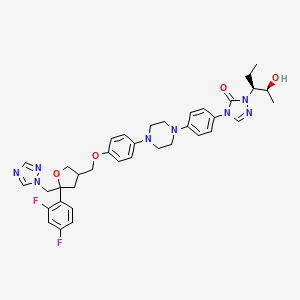

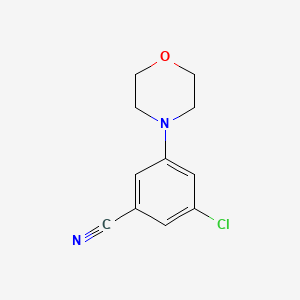
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
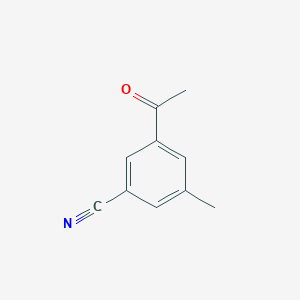
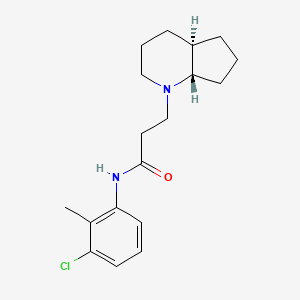
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
